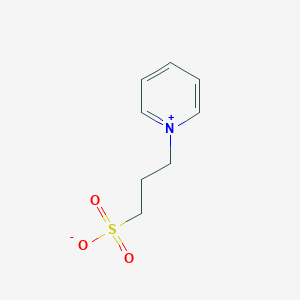
alpha-Hydroxytamoxifen
Übersicht
Beschreibung
Synthesis Analysis
Alpha-Hydroxytamoxifen is produced through the metabolic activation of tamoxifen by cytochrome P450 enzymes, particularly CYP2D6. This process is critical for tamoxifen's therapeutic action, as the metabolites have a higher binding affinity for estrogen receptors compared to tamoxifen itself. However, genetic polymorphisms in the CYP2D6 enzyme can significantly affect the levels of active metabolites, leading to variations in treatment outcomes among patients.
Molecular Structure Analysis
The molecular structure of this compound shares a core similarity with tamoxifen, featuring an ethylamine side chain that is crucial for its activity. The hydroxylation at the alpha position enhances its affinity for estrogen receptors, making it a potent antagonist in estrogen receptor-positive breast cancer cells. This structural modification is essential for its role in inhibiting the proliferation of breast cancer cells.
Chemical Reactions and Properties
This compound acts primarily by binding to estrogen receptors, preventing estrogen from exerting its proliferative effects on breast cancer cells. It has been observed to have both genotoxic and nongenotoxic mechanisms of action in hepatocytes, including DNA adduct formation and induction of aneuploidy, highlighting its complex interaction with cellular components beyond estrogen receptor antagonism.
Physical Properties Analysis
As a metabolite of tamoxifen, this compound possesses similar physical properties, including solubility in organic solvents and stability under physiological conditions. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are influenced by its metabolism through the liver and its interaction with various enzymes and transporters.
Chemical Properties Analysis
The chemical behavior of this compound, including its reactivity and interactions with biomolecules, is central to its therapeutic effect and side effects. Its ability to form stable complexes with estrogen receptors is a key feature of its mode of action. However, its metabolic activation to reactive intermediates also underscores the potential for genotoxic effects, as evidenced by DNA adduct formation in liver cells.
- Wogan (1997) discusses the toxicological profile of tamoxifen and its metabolites, including this compound.
- Shagufta and Ahmad (2018) review the therapeutic potential of tamoxifen derivatives, highlighting the significance of its metabolites in enhancing the drug's efficacy.
- Vries Schultink et al. (2015) explore the effects of pharmacogenetics on tamoxifen's pharmacokinetics and pharmacodynamics, emphasizing the role of metabolites like this compound.
Wissenschaftliche Forschungsanwendungen
Genotoxisches Metabolit von Tamoxifen
Alpha-Hydroxytamoxifen ist ein genotoxisches Metabolit von Tamoxifen, einem Medikament, das häufig zur Behandlung von Brustkrebs eingesetzt wird . Es wird in der Leber von Ratten gebildet und kann sowohl in vitro (hepatische Mikrosomeninkubationen) als auch in vivo (an Tieren mit Gallenblasenkatheter) identifiziert und quantifiziert werden . Diese Studie zeigt erstmals, dass this compound in der Rattenleber glucuronidiert werden kann .
Rolle bei der Entgiftung
Während die Sulfonierung von this compound zu elektrophilen genotoxischen Zwischenprodukten führt, könnte die Glucuronidierung ein Mittel zur Entgiftung von this compound darstellen . Dieser Entgiftungsprozess könnte potenziell die schädlichen Auswirkungen der Verbindung reduzieren.
Pharmakogenomik der Tamoxifentherapie
This compound spielt eine bedeutende Rolle in der Pharmakogenomik der Tamoxifentherapie . Tamoxifen benötigt eine enzymatische Aktivierung durch Cytochrom-P450-(CYP)-Enzyme, um die aktiven Metaboliten 4-Hydroxytamoxifen und Endoxifen zu bilden . Das polymorphe CYP2D6 ist das Schlüsselenzym in dieser Biotransformation .
Einfluss auf die Plasmakonzentrationen von aktiven Tamoxifenmetaboliten
Genetische Varianten und Arzneimittelinteraktion durch CYP2D6-Inhibitoren beeinflussen die Plasmakonzentrationen von aktiven Tamoxifenmetaboliten und das Ergebnis der mit Tamoxifen behandelten Patienten . Nicht-funktionelle (schwache Metabolisierer) und stark beeinträchtigte (mittlere Metabolisierer) CYP2D6-Allele sind mit höheren Rezidivraten verbunden .
Potenzial für personalisierte Medizin
CYP2D6-Genotypisierung vor der Behandlung zur Vorhersage des Metabolisiererstatus könnte neue Wege für die Individualisierung der endokrinen Behandlung eröffnen
Wirkmechanismus
Target of Action
Alpha-Hydroxytamoxifen, a metabolite of Tamoxifen, primarily targets the Estrogen Receptors (ER) . These receptors play a crucial role in the growth and development of breast cancer cells .
Mode of Action
This compound binds to the estrogen receptors, inducing a conformational change in the receptor . This results in a blockage or change in the expression of estrogen-dependent genes . It’s also found to act as an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ .
Biochemical Pathways
This compound affects several biochemical pathways. It’s formed through the enzymatic product of CYP2D6 . The hydroxylated metabolites of tamoxifen have a high binding affinity for the ER . It’s also found that this compound can be glucuronylated in rat liver .
Pharmacokinetics
Tamoxifen, the prodrug of this compound, is extensively metabolized by cytochrome P450 enzymes . The polymorphic CYP2D6 is the key enzyme in this biotransformation . Genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites and the outcomes of tamoxifen-treated patients .
Result of Action
The molecular and cellular effects of this compound’s action include decreased contraction amplitude, slowed relaxation, and decreased Ca2+ transient amplitude in isolated rat cardiac myocyte . It’s also found that this compound reacts directly, if slowly, with isolated DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, women with genetically impaired cytochrome P450 2D6 have reduced production of endoxifen, a metabolite of tamoxifen, and a higher risk of breast cancer recurrence . Moreover, strong CYP2D6 inhibitors such as the selective serotonin reuptake inhibitors paroxetine and fluoxetine, which are used to treat hot flashes, should be avoided because they severely impair formation of the active metabolites .
Safety and Hazards
Zukünftige Richtungen
The pharmacogenomics of drug-metabolizing enzymes involved in the biotransformation of tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment . Furthermore, tamoxifen is being assayed in repurposing strategies against a number of microbial infections .
Eigenschaften
IUPAC Name |
(E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHFBQJMFWCHGH-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315817 | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97151-02-5 | |
| Record name | α-Hydroxytamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97151-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxytamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097151025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-Hydroxytamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-Hydroxytamoxifen exert its effects within cells?
A1: Alpha-OHTAM itself binds weakly to DNA. Its primary mechanism of action involves further metabolic activation, mainly through sulfation by sulfotransferases, particularly hydroxysteroid sulfotransferase a (HSTa). [, ] This reaction generates a highly reactive sulfate ester that readily forms covalent bonds with DNA, primarily at the N2 position of guanine. [, , , , ] These DNA adducts can disrupt DNA replication and repair mechanisms, potentially leading to mutations and contributing to the development of cancer. [, , , , ]
Q2: Does this compound form DNA adducts in all tissues equally?
A2: Research indicates a strong organ specificity for alpha-OHTAM-induced DNA adduct formation. While significant adduct levels are observed in rat liver, minimal to no adducts are detected in other tissues, including the uterus, stomach, kidney, spleen, and colon. [, ] This specificity likely arises from the predominant localization of HSTa, the enzyme responsible for activating alpha-OHTAM, to the liver. []
Q3: How does the activity of this compound differ between species?
A3: Significant species differences exist in the metabolic activation and detoxification of alpha-OHTAM. Notably, human liver microsomes exhibit lower rates of alpha-hydroxylation and O-sulfonation compared to rats, coupled with a significantly higher rate of O-glucuronidation. [] This enhanced detoxification capacity in humans potentially explains the lower risk of liver cancer associated with tamoxifen in humans compared to rats. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound (alpha-OHTAM) has the molecular formula C26H29NO2 and a molecular weight of 387.52 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: Yes, various studies have employed spectroscopic techniques to characterize alpha-OHTAM and its DNA adducts. These techniques include mass spectrometry (MS), proton magnetic resonance spectroscopy (1H-NMR), and ultraviolet (UV) spectroscopy. [, , , ] These methods provide valuable information on the structure, reactivity, and interactions of alpha-OHTAM with DNA.
Q6: How do structural modifications of tamoxifen affect its metabolic activation to this compound?
A6: Studies on tamoxifen analogs have revealed that modifications to the ethyl side chain can significantly alter their metabolic activation. For instance, replacing the ethyl group with a bromine atom (bromotamoxifen) or a methyl group (C-desmethylenetamoxifen) resulted in either no detectable DNA damage or significantly reduced adduct levels compared to tamoxifen. [] These findings underscore the importance of the ethyl side chain in the metabolic activation of tamoxifen to alpha-OHTAM.
Q7: Do the geometric isomers of this compound exhibit different levels of DNA adduct formation?
A7: Yes, the trans isomers of alpha-OHTAM and its precursor, alpha-hydroxy-N-desmethyltamoxifen, have been shown to form significantly more DNA adducts than their corresponding cis isomers in rat liver cells. [, , ] This stereoselectivity suggests that the R-isomer of alpha-OHTAM more readily undergoes sulfate conjugation, leading to the formation of the reactive carbocation that attacks DNA. []
Q8: What are the major metabolic pathways of tamoxifen that lead to the formation of this compound?
A8: Alpha-OHTAM is generated from tamoxifen primarily through a two-step metabolic process. First, tamoxifen undergoes alpha-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans. [] Subsequently, alpha-OHTAM is further metabolized through either O-sulfonation or O-glucuronidation pathways. [, ] O-sulfonation generates the reactive species that forms DNA adducts, while O-glucuronidation leads to detoxification. [, ]
Q9: How do the rates of this compound metabolism differ between species?
A9: The balance between activation and detoxification pathways for alpha-OHTAM differs significantly between species. Human liver microsomes exhibit significantly lower rates of alpha-hydroxylation and O-sulfonation compared to rats. [] Conversely, the rate of O-glucuronidation, a detoxification pathway, is significantly higher in humans. [] These metabolic differences contribute to the lower risk of tamoxifen-induced liver cancer in humans compared to rats. [, , ]
Q10: What are the primary safety concerns associated with this compound?
A10: The primary safety concern with alpha-OHTAM stems from its genotoxic potential. The formation of DNA adducts, primarily in the liver, raises concerns about its potential to initiate tumor development. [, , , , ] While tamoxifen is a known hepatocarcinogen in rats, its association with liver cancer in humans remains unclear. [, ] Nonetheless, understanding the mechanisms of alpha-OHTAM activation and detoxification is crucial for evaluating the long-term risks associated with tamoxifen therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



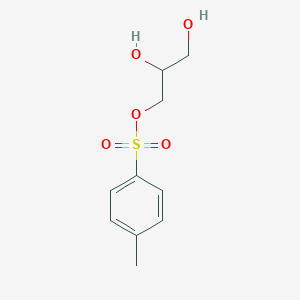


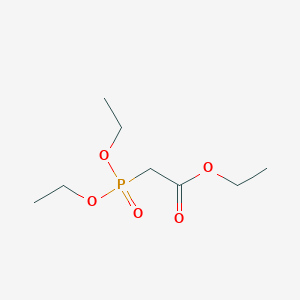

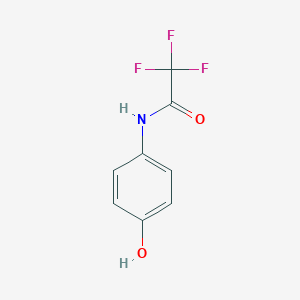

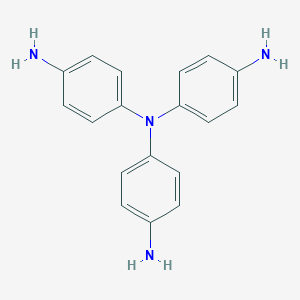
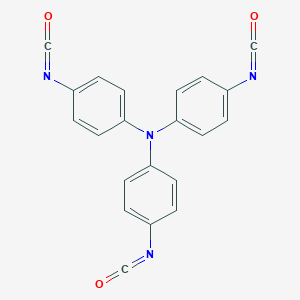
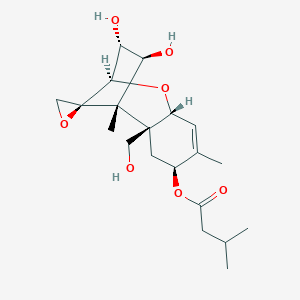
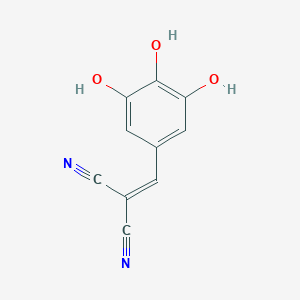
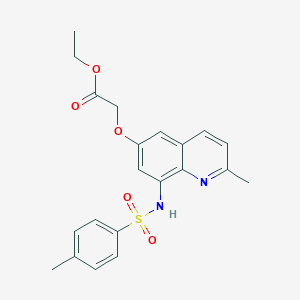
![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
